6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . For instance, the reaction of 2-methylphenylethylamine with 6-bromo-2-formylbenzoic acid under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2nd position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 6th position.
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAPDSATYQJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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